2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chloromethyl group at the 2-position and a propyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of propylhydrazine with chloroacetic acid, followed by cyclization with a suitable dehydrating agent to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted oxadiazoles can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Scientific Research Applications
2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or interacting with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-butyl-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole may exhibit unique properties due to the length and nature of the propyl group. This can influence its reactivity, solubility, and interactions with biological targets, making it a compound of particular interest in various research and industrial applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-propyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHVLRSXJZLWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639845 | |
Record name | 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33575-93-8 | |
Record name | 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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